molecular formula CH3NO B073091 Formamide-15N CAS No. 1449-77-0

Formamide-15N

Cat. No.: B073091
CAS No.: 1449-77-0
M. Wt: 46.034 g/mol
InChI Key: ZHNUHDYFZUAESO-VQEHIDDOSA-N
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Description

Formamide-15N is a stable isotope-labeled compound where the nitrogen atom is replaced with nitrogen-15. The molecular formula of this compound is HCO15NH2, and it has a molecular weight of 46.03 g/mol . This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and experimental applications.

Mechanism of Action

Target of Action

Formamide-15N, an isotope-labeled variant of formamide, primarily targets RNA metabolism . Formamide is the simplest naturally occurring amide and the smallest molecule with a peptide bond . It interacts with RNA molecules and their associated proteins, which play crucial roles in various biological processes such as cell cycle control, development, innate immune response, and the occurrence of genetic diseases .

Mode of Action

This compound interacts with its targets by weakening RNA-related processes . It likely achieves this by relaxing RNA secondary structures and/or RNA-protein interactions . This interaction leads to changes in the RNA metabolism, affecting the synthesis, processing, and function of both coding and non-coding RNA molecules .

Biochemical Pathways

This compound affects the biochemical pathways involved in RNA metabolism . The compound’s interaction with RNA molecules can lead to decreased splicing efficiency and increased R-loop formation . These changes can have downstream effects on higher-order events such as cell cycle control, development, and innate immune response .

Pharmacokinetics

It’s known that stable heavy isotopes like this compound have been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, a similar process, has been shown to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The action of this compound at the molecular and cellular level primarily results in changes to RNA metabolism . This can lead to observable effects such as remarkable morphology and cell cycle defects . Additionally, the use of this compound can support growth and production in biotechnological processes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been used as a nitrogen source in biotechnological production processes . Its role as a nitrogen source can safeguard cultivation systems against contamination in non-sterile conditions . This makes this compound an attractive candidate for sustainable and resilient industrial practices .

Biochemical Analysis

Biochemical Properties

Formamide-15N interacts with various biomolecules, particularly those involved in RNA metabolism . It preferentially weakens RNA-related processes, probably by relaxing RNA secondary structures and/or RNA-protein interactions . This interaction with RNA molecules is significant in the context of biochemical reactions.

Cellular Effects

This compound has notable effects on cellular processes. It has been found to decrease splicing efficiency and increase R-loop formation in cells . This influence on cell function extends to impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its destabilizing effect on the helical state of RNA . It likely exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits changes in its effects in laboratory settings. It has a destabilizing effect on the helical state of DNA, with the average unit transition enthalpy exhibiting a biphasic dependence on formamide concentration . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in metabolic pathways related to RNA metabolism . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels. Detailed information on specific enzymes or cofactors it interacts with is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: Formamide-15N can be synthesized through the reaction of formic acid with ammonia-15N. The reaction typically occurs under controlled conditions to ensure the incorporation of the nitrogen-15 isotope. The general reaction is as follows: [ \text{HCOOH} + \text{NH3-15N} \rightarrow \text{HCO15NH2} + \text{H2O} ]

Industrial Production Methods: Industrial production of this compound involves the use of isotopically enriched nitrogen sources. The process includes the careful handling of nitrogen-15 to avoid contamination and ensure high isotopic purity. The production is carried out in specialized facilities equipped to handle isotopic materials .

Chemical Reactions Analysis

Types of Reactions: Formamide-15N undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to formic acid and ammonia-15N. [ \text{HCO15NH2} + \text{H2O} \rightarrow \text{HCOOH} + \text{NH3-15N} ]

    Dehydration: Under certain conditions, this compound can dehydrate to form hydrogen cyanide and water. [ \text{HCO15NH2} \rightarrow \text{HCN} + \text{H2O} ]

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Dehydration: Requires high temperatures and may involve catalysts such as phosphoric acid.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Formamide-15N is unique due to its isotopic labeling with nitrogen-15. Similar compounds include:

Uniqueness: this compound is particularly valuable for its simplicity and versatility in isotopic labeling, making it a preferred choice for various research applications. Its ability to participate in fundamental chemical reactions while providing isotopic insights sets it apart from other labeled compounds .

Properties

IUPAC Name

(15N)azanylformaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUHDYFZUAESO-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452404
Record name Formamide-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.034 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449-77-0
Record name Formamide-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1449-77-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formamide-15N
Reactant of Route 2
Formamide-15N

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